molecular formula C7H4F3NO B1446769 2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE CAS No. 1823978-82-0

2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE

Cat. No.: B1446769
CAS No.: 1823978-82-0
M. Wt: 175.11 g/mol
InChI Key: WRGZEYMFUHGDSY-UHFFFAOYSA-N
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Description

2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE is an organic compound with the molecular formula C7H4F3NO It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE typically involves the reaction of 5-(trifluoromethyl)-2-furancarboxaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted furans, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the furan ring and nitrile group, enables the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[5-(trifluoromethyl)furan-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGZEYMFUHGDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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